molecular formula C8H4BrClN2 B7856220 2-Bromo-6-chloroquinazoline

2-Bromo-6-chloroquinazoline

Cat. No.: B7856220
M. Wt: 243.49 g/mol
InChI Key: GVANJKHFBBBTGM-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroquinazoline (CAS 1379324-81-8) is a halogenated quinazoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis . The quinazoline core is a privileged scaffold in drug discovery, with numerous derivatives recognized for their significant therapeutic potential, particularly as anticancer agents . Several FDA-approved quinazoline-based drugs, such as erlotinib, gefitinib, and lapatinib, target protein kinases like the Epidermal Growth Factor Receptor (EGFR), underscoring the value of this structural motif in developing tyrosine kinase inhibitors . The presence of both bromo and chloro substituents on the quinazoline ring enables selective, step-wise functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing researchers to elaborate the molecule and create a diverse array of novel compounds for biological evaluation . This makes this compound an exceptionally valuable reagent for constructing potential pharmacologically active molecules, especially in oncology research programs focused on kinase inhibition . The compound is supplied for research purposes only. It must be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-bromo-6-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVANJKHFBBBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 2-Bromo-6-chlorobenzaldehyde is synthesized via Friedel-Crafts bromination of 2-chlorobenzaldehyde using bromine in acetic acid at 60–80°C for 6–8 hours.

  • Cyclization : The aldehyde reacts with guanidine hydrochloride in ethanol under reflux (78–82°C) for 12–16 hours, forming the quinazoline core.

  • Workup : The crude product is purified via recrystallization from ethanol, yielding this compound with a typical purity of >95%.

Key Advantages :

  • High regioselectivity due to pre-installed halogen substituents.

  • Scalable to multi-gram quantities with minimal side products.

Limitations :

  • Requires access to specialized starting materials, which may involve multi-step synthesis.

Post-Cyclization Halogenation of Quinazoline

This two-step approach involves synthesizing unsubstituted quinazoline followed by sequential halogenation at positions 2 and 6.

Step 1: Synthesis of Quinazoline

Quinazoline is prepared via cyclization of anthranilic acid with formamide at 180–200°C for 4–6 hours.

Step 2: Directed Bromination and Chlorination

  • Bromination at Position 2 :

    • Quinazoline is treated with bromine (1.1 equiv) in hydrobromic acid (48%) at 0–5°C for 2 hours, yielding 2-bromoquinazoline.

    • Yield : 68–72% after recrystallization from dichloromethane.

  • Chlorination at Position 6 :

    • 2-Bromoquinazoline undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 40–50°C for 3 hours.

    • Yield : 60–65% with >90% regioselectivity.

Key Advantages :

  • Utilizes readily available reagents.

  • Permits modular introduction of halogens.

Limitations :

  • Competitive halogenation at other positions (e.g., position 4) reduces overall yield.

  • Requires stringent temperature control to prevent over-chlorination.

Reductive Cyclization of Nitro-Substituted Precursors

This method employs 2-bromo-6-chloro-4-nitroaniline as a precursor, which is reduced and cyclized to form the quinazoline ring.

Synthetic Pathway

  • Nitro Reduction :

    • 2-Bromo-6-chloro-4-nitroaniline is hydrogenated at 50 psi H₂ in ethanol using 10% Pd/C at 25°C for 4 hours, yielding 2-bromo-6-chloro-1,4-diaminobenzene.

  • Cyclization :

    • The diamine reacts with triethyl orthoformate in acetic acid at 120°C for 8 hours, forming this compound.

    • Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate).

Key Advantages :

  • High atom economy and compatibility with continuous flow reactors.

  • Avoids harsh halogenation conditions.

Limitations :

  • Requires handling of nitro intermediates, which pose safety risks.

Comparative Analysis of Methods

Parameter Cyclocondensation Post-Cyclization Halogenation Reductive Cyclization
Starting Material Cost High (specialized aldehydes)Low (anthranilic acid)Moderate (nitroaniline)
Total Yield 60–65%40–50%70–75%
Regioselectivity >95%80–85%>98%
Scalability Pilot-scale feasibleLimited by chlorination stepIndustrial-scale viable
Key Reference

Mechanistic Insights and Optimization Strategies

Regioselectivity in Halogenation

  • Bromination : The electron-withdrawing effect of the quinazoline nitrogen atoms directs electrophilic bromine to position 2, which is ortho to the nitrogen.

  • Chlorination : Sulfuryl chloride preferentially attacks position 6 due to steric hindrance at position 4.

Solvent and Catalyst Effects

  • Cyclocondensation : Ethanol enhances nucleophilicity of the amidine, while DMF accelerates reaction rates but lowers regioselectivity.

  • Reductive Cyclization : Palladium catalysts with 5% loading reduce reaction times by 30% compared to Raney nickel.

Industrial Considerations

  • Waste Management :

    • Bromination reactions generate HBr, necessitating scrubbers for neutralization.

  • Process Safety :

    • Exothermic chlorination steps require jacketed reactors with precise temperature control.

  • Cost-Benefit Analysis :

    • Reductive cyclization offers the best balance of yield (75%) and scalability, despite higher precursor costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex polysubstituted derivatives with potential biological activities .

Scientific Research Applications

2-Bromo-6-chloroquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility Key Applications
2-Bromo-6-chloroquinazoline 79324-81-8 C₈H₄BrClN₂ 243.5 2-Br, 6-Cl Not explicitly stated (inferred low) Pharmaceutical intermediate
6-Bromo-2,4-dichloroquinazoline 14690 (PubChem) C₈H₃BrCl₂N₂ 277.93 2,4-Cl, 6-Br Slightly soluble in water Organic synthesis, agrochemicals, dyes
2-Bromo-5-chloroquinazoline 1823381-69-6 C₈H₄BrClN₂ 243.5 2-Br, 5-Cl Not reported Research-scale synthesis
7-Bromo-6-chloroquinazolin-4(3H)-one 6943-17-5 C₈H₄BrClN₂O 259.5 7-Br, 6-Cl, 4-ketone Not reported Kinase inhibitor precursors
2,6-Dibromoquinazoline 161425-75-8 C₈H₄Br₂N₂ 287.9 2-Br, 6-Br Not reported Cross-coupling reactions

Key Observations :

  • Substituent Effects : The position and number of halogens significantly influence reactivity. For example, 6-Bromo-2,4-dichloroquinazoline (three halogens) exhibits higher molecular weight and lower solubility than this compound, making it more suited for solid-phase synthesis .
  • Isomerism : 2-Bromo-5-chloroquinazoline (chlorine at position 5) may exhibit distinct electronic effects compared to the 6-chloro isomer, affecting its reactivity in Suzuki-Miyaura couplings .

Research Findings

  • Reactivity Trends : Bromine at position 2 in quinazolines undergoes faster substitution than chlorine at position 6, as demonstrated in palladium-catalyzed aminations .
  • Biological Activity: Quinazolin-4(3H)-one derivatives (e.g., 7-Bromo-6-chloroquinazolin-4(3H)-one) show enhanced binding to EGFR kinases compared to non-ketone analogs, highlighting the role of the ketone moiety .
  • Scalability : 6-Bromo-2,4-dichloroquinazoline is produced at 97% purity on a multi-gram scale, whereas this compound is typically available in 1g quantities, reflecting differences in demand and synthesis complexity .

Biological Activity

2-Bromo-6-chloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family, characterized by its unique molecular structure and significant biological activity. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrClN2
  • Molecular Weight : 243.49 g/mol

The compound features a bicyclic structure composed of benzene and pyrimidine rings, with bromine and chlorine substituents at the 2 and 6 positions, respectively. These substitutions enhance its reactivity and biological profile, making it a subject of interest in various research fields.

Synthesis

The synthesis of this compound typically involves several steps, one common method being the reaction of 8-bromo-2-chloroquinazolin-4-amine with isoamyl nitrite in tetrahydrofuran under elevated temperatures. This synthetic route allows for the generation of diverse quinazoline derivatives which can be further explored for their biological activities.

Biological Activities

Research indicates that compounds within the quinazoline family exhibit a broad spectrum of biological activities, particularly in cancer research. Notably, this compound has been studied for its potential as an inhibitor of key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.

Anticancer Activity

Studies have shown that quinazoline derivatives can inhibit tyrosine kinases, which play crucial roles in cell signaling related to cancer. The specific biological activities of this compound are still under investigation; however, its structural similarities to other known inhibitors suggest it may possess similar anticancer properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways.
  • Binding Affinity : Molecular docking studies suggest that this compound has significant binding affinity to proteins related to PI3K pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Chloroquinazoline C7H5ClN2Lacks bromine; used in similar biological studies
6-Bromo-2-chloroquinazoline C8H5BrClN2Bromine at a different position; altered reactivity
8-Bromo-2-chloroquinoline C9H7BrClNQuinoline core instead of quinazoline
4-Bromo-6-chloroquinazoline C8H5BrClN2Different substitution pattern; potential PI3K inhibitor

The distinct substitution pattern of this compound enhances its versatility for further chemical modifications and potential therapeutic applications.

Case Studies and Research Findings

  • Antileishmanial Studies : A series of quinazolines demonstrated promising antileishmanial activity with EC50 values in the single-digit micromolar range. While specific data on this compound is not available, these findings highlight the potential for similar compounds to exhibit significant biological effects against neglected tropical diseases .
  • Antimicrobial Activity : Research has indicated that related quinazoline derivatives show activity against multi-drug resistant strains of bacteria like Acinetobacter baumannii. The exploration of this compound in this context could yield valuable insights into its antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-6-chloroquinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via halogenation of quinazoline derivatives. A common approach involves nucleophilic aromatic substitution (NAS) using brominating agents (e.g., NBS or Br₂) and chlorinating agents (e.g., POCl₃) under controlled temperatures (70–100°C). Optimization includes adjusting solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like dihalogenated impurities. Purity can be confirmed via HPLC (≥95%) and NMR (¹H/¹³C) to verify substitution patterns .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against certified standards.
  • Structural Confirmation :
  • ¹H NMR (DMSO-d6): Look for aromatic protons in the δ 8.5–9.0 ppm range and absence of unreacted precursor signals.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 244.49 (calculated for C₈H₄BrClN₂) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or photodegradation. Regular stability checks via TLC or HPLC are advised to monitor degradation products (e.g., quinazoline oxides) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:
  • Electrophilicity : The bromine atom at position 2 is more reactive in Suzuki-Miyaura couplings due to lower activation energy compared to chlorine at position 6.
  • Substituent Effects : Chlorine’s electron-withdrawing nature at position 6 enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. Validate predictions with experimental kinetic studies .

Q. How to resolve contradictions in reported catalytic activity of this compound in medicinal chemistry applications?

  • Methodological Answer : Discrepancies may arise from impurities or solvent effects. Steps:

Reproduce Synthesis : Ensure identical conditions (e.g., anhydrous solvents, inert atmosphere).

Control Experiments : Test intermediates for inhibitory activity (e.g., kinase assays).

Data Normalization : Use internal standards (e.g., staurosporine for kinase inhibition) to calibrate bioactivity measurements .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the quinazoline nitrogen with Boc groups to direct halogen-metal exchange to the bromine site.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos ligands for selective cross-coupling at bromine, leaving chlorine intact. Monitor reaction progress with in-situ IR spectroscopy .

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